PAβN (Phenylalanine-Arginine β-Naphthylamide dihydrochloride) functions as a broad-spectrum efflux pump inhibitor (EPI) primarily targeting Resistance-Nodulation-Division (RND) transporters in Gram-negative bacteria. These tripartite systems span the inner membrane, periplasm, and outer membrane, actively extruding diverse antimicrobial agents. PAβN’s dipeptide-like structure mimics natural pump substrates, enabling competitive binding to hydrophobic pockets within transporter proteins [1] [8].
In Pseudomonas aeruginosa, PAβN potently inhibits MexAB-OprM, the constitutively expressed primary RND efflux system. This pump extrudes β-lactams, fluoroquinolones, and aminoglycosides, contributing significantly to intrinsic multidrug resistance. PAβN binds the membrane-proximal substrate-binding domain of MexB (the inner membrane component), inducing conformational changes that impede antibiotic extrusion. Studies demonstrate that deletion of mexAB-oprM abolishes PAβN’s potentiation effects for β-lactams, confirming target specificity [1] [9]. Beyond MexAB-OprM, PAβN also inhibits other RND systems like MexCD-OprJ, MexEF-OprN, and MexXY-OprM, albeit with varying efficacies. This broad activity stems from conserved structural motifs within the substrate-binding pockets of RND transporters [4].
PAβN competes with antibiotics for binding sites within RND transporters via a substrate displacement mechanism. Its affinity constants (Kd) for pumps like AcrB in Salmonella enterica are significantly lower than many antibiotics (e.g., ~5 μM vs. >50 μM for erythromycin), explaining its effectiveness. This high affinity allows PAβN to saturate pump sites, preventing antibiotic binding and subsequent efflux. Consequently, intracellular antibiotic concentrations rise, reducing minimum inhibitory concentrations (MICs). For instance, PAβN (25–50 µg/mL) reduces ciprofloxacin MICs by 2–8 fold in resistant P. aeruginosa and Acinetobacter baumannii isolates [8] [9].
Table 1: Impact of PAβN on Efflux-Mediated Antibiotic Resistance
| Bacterial Species | Efflux System(s) | Antibiotic Affected | MIC Reduction with PAβN | Key Mechanism |
|---|---|---|---|---|
| Pseudomonas aeruginosa | MexAB-OprM, MexCD-OprJ, MexXY-OprM | Ciprofloxacin, Levofloxacin, β-lactams | 2–8 fold | Competitive binding to MexB substrate pocket |
| Acinetobacter baumannii | AdeABC, AdeFGH | Ciprofloxacin, Amikacin, Tobramycin | 2–4 fold | Inhibition of proton motive force-dependent efflux |
| Salmonella enterica Typhimurium | AcrAB-TolC | Ethidium, Fluoroquinolones | >4 fold | LPS binding facilitating access to AcrB |
Beyond efflux inhibition, PAβN disrupts the integrity of the Gram-negative outer membrane (OM). This OM acts as a formidable permeability barrier, particularly against bulky or hydrophilic molecules. PAβN’s amphipathic structure facilitates interactions with lipopolysaccharides (LPS), the primary OM component [1] [4].
PAβN permeabilizes the OM by competitively displacing Mg2+ ions that stabilize LPS molecules via ionic bridges. This displacement disrupts LPS packing, increasing membrane fluidity and creating transient pores. Evidence includes:
OM permeabilization enables access of normally excluded antibiotics to their intracellular targets:
Table 2: PAβN-Mediated Outer Membrane Permeabilization Effects
| Permeabilization Effect | Experimental Evidence | Consequence for Antimicrobial Efficacy |
|---|---|---|
| Displacement of Mg2+ from LPS | • Increased ANS fluorescence • Reversal by Mg2+ supplementation • EDTA-enhanced PAβN-LPS binding | Destabilized OM barrier, facilitating antibiotic influx |
| Pore formation in OM | • Sensitization to vancomycin (normally impermeable) • Increased TPP+ accumulation | Access of bulky/hydrophilic antibiotics to periplasm and cytoplasm |
| Synergy with membrane-active agents | • Enhanced Polymyxin B efficacy • Increased bile salt toxicity | Broad-spectrum potentiation of diverse antimicrobial classes |
PAβN significantly influences the spatial distribution and activity of chromosomally encoded β-lactamases, particularly AmpC in P. aeruginosa. AmpC hydrolyzes β-lactam antibiotics, conferring high-level resistance [1] [7].
PAβN treatment causes a dramatic redistribution of AmpC from the periplasm to the extracellular milieu:
This redistribution critically enhances β-lactam efficacy:
Table 3: Impact of PAβN on AmpC β-Lactamase Localization and Antibiotic Efficacy
| PAβN Concentration (µg/mL) | Intracellular AmpC (% Reduction vs. Control) | Extracellular AmpC (% Increase vs. Control) | Ceftazidime MIC Reduction |
|---|---|---|---|
| 0 | 100% (Reference) | 100% (Reference) | None |
| 10 | ~75% | ~200% | 2-fold |
| 25 | ~50% | ~350% | 4-fold |
| 50 | <40% | >500% | 8-fold |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1